molecular formula C9H8F4N2 B2653493 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide CAS No. 1397237-72-7

2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide

Cat. No.: B2653493
CAS No.: 1397237-72-7
M. Wt: 220.171
InChI Key: PHGQYSCQOOOHFW-UHFFFAOYSA-N
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Description

2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide is a fluorinated organic compound It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-5-(trifluoromethyl)benzene.

    Nitration: The benzene derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Formation of Imidamide: The amine group reacts with an appropriate reagent to form the ethanimidamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-trifluoromethyl benzene oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
  • 2-Fluoro-5-(trifluoromethyl)phenol

Uniqueness

2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance its stability, reactivity, and potential biological activity compared to similar compounds. Its ethanimidamide moiety further differentiates it by providing additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

2-[2-fluoro-5-(trifluoromethyl)phenyl]ethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4N2/c10-7-2-1-6(9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H3,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGQYSCQOOOHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC(=N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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